2,2-Dimethyl-3-(phenylamino)propan-1-ol
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Overview
Description
2,2-Dimethyl-3-(phenylamino)propan-1-ol is an organic compound with the molecular formula C11H17NO It is a secondary amine and an alcohol, characterized by the presence of a phenyl group attached to the nitrogen atom and a hydroxyl group on the propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(phenylamino)propan-1-ol typically involves the reaction of 2,2-dimethylpropanal with aniline. The process can be summarized as follows:
Condensation Reaction: Aniline reacts with 2,2-dimethylpropanal in the presence of a suitable catalyst to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(phenylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2,2-dimethyl-3-(phenylamino)propanal or 2,2-dimethyl-3-(phenylamino)propanone.
Reduction: Formation of 2,2-dimethyl-3-(phenylamino)propane.
Substitution: Formation of halogenated derivatives such as 2,2-dimethyl-3-(phenylamino)propyl chloride.
Scientific Research Applications
2,2-Dimethyl-3-(phenylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(phenylamino)propan-1-ol involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(methylamino)propan-1-ol
- 2,2-Dimethyl-3-(ethylamino)propan-1-ol
- 2,2-Dimethyl-3-(benzylamino)propan-1-ol
Uniqueness
2,2-Dimethyl-3-(phenylamino)propan-1-ol is unique due to the presence of the phenyl group, which imparts distinct chemical properties such as increased aromaticity and potential for π-π interactions. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
3-anilino-2,2-dimethylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,9-13)8-12-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFXVUPTTUCBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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